N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O/c16-11-9-10(3-4-12(11)17)18-15(22)13-5-6-14(20-19-13)21-7-1-2-8-21/h3-6,9H,1-2,7-8H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOYBUNQHQYKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves the following steps:
Formation of the pyridazine core: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the pyrrolidine moiety: The pyrrolidine group is introduced via nucleophilic substitution, where a halogenated pyridazine intermediate reacts with pyrrolidine.
Attachment of the carboxamide group: The carboxamide functionality is incorporated through the reaction of the pyridazine intermediate with an appropriate amine or amide reagent.
Halogenation: The final step involves the selective halogenation of the phenyl ring to introduce the chloro and fluoro substituents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The halogen atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the pyridazine ring.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyridazine have been explored for their ability to inhibit specific protein kinases involved in cancer cell proliferation and survival .
Case Study:
A study demonstrated that pyridazine derivatives effectively inhibited cell growth in various cancer cell lines by modulating kinase activity, suggesting a pathway for developing targeted cancer therapies .
Antimicrobial Properties
This compound has shown potential against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death.
Case Study:
In a recent investigation, a series of pyridine and pyridazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 5 µM, indicating strong antibacterial activity .
Future Research Directions
Ongoing research aims to further elucidate the therapeutic potential of this compound. Key areas include:
- Optimization of Structure: Modifying the chemical structure to enhance potency and selectivity against specific targets.
- In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in real biological systems.
- Combination Therapies: Investigating the effects of combining this compound with other drugs to improve treatment outcomes for cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through inhibition of key enzymes involved in inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Effects
The following table summarizes structural differences between the target compound and its analogs, along with hypothesized impacts on properties:
Pharmacokinetic and Bioactivity Insights
- Solubility and Metabolism : The pyrrolidinyl group in the target compound likely enhances aqueous solubility compared to trifluoromethyl-substituted analogs (e.g., ), which are more lipophilic and prone to slower metabolic clearance . Methoxy or morpholine-containing derivatives () may exhibit improved solubility but could be susceptible to oxidative demethylation .
- Target Interaction: The imidazo[1,2-b]pyridazine analog () demonstrates the importance of fused heterocycles in optimizing kinase inhibition, suggesting that the target compound’s pyridazine core may offer a balance between rigidity and conformational flexibility for receptor binding . Trifluoromethyl groups () are known to enhance potency via hydrophobic interactions but may reduce selectivity .
Biological Activity
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis, and mechanisms of action of this compound, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClFN4O |
| Molecular Weight | 396.85 g/mol |
| LogP | 4.6786 |
| Polar Surface Area | 48.083 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The compound's structure includes a pyridazine ring, which is significant for its biological activity, particularly in targeting specific receptors and enzymes.
Anticancer Activity
Research indicates that derivatives of pyridazine compounds exhibit promising anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that similar compounds significantly reduced viability in A431 vulvar epidermal carcinoma cells, suggesting potential for further development as anticancer agents .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation: It acts as a modulator for certain receptors, potentially altering signaling pathways associated with cell growth and apoptosis.
Case Studies
- Study on Antitumor Activity:
- In Vivo Studies:
Synthesis Approaches
The synthesis of this compound typically involves several steps:
- Formation of Pyridazine Ring: This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Pyrrolidine Moiety: The pyrrolidine ring is synthesized via cyclization of amines with carbonyl compounds.
- Final Coupling Reaction: The last step involves coupling the pyridazine and pyrrolidine derivatives using methods such as palladium-catalyzed cross-coupling reactions.
Q & A
Q. What is the role of fluorine atoms in target binding and pharmacokinetics?
- Binding : Fluorine’s electronegativity enhances dipole interactions with backbone amides (e.g., in kinase hinge regions). 4-Fluorophenyl analogs show 10-fold higher affinity than non-fluorinated counterparts .
- PK properties : Fluorine reduces metabolic oxidation, improving half-life (e.g., t1/2 >6 hours in rodent models for fluorinated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
